molecular formula C14H20N2O4 B5381739 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol

5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol

Cat. No. B5381739
M. Wt: 280.32 g/mol
InChI Key: DIGWTHGXRCQUMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound, also known as SPI-62, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves its ability to inhibit the activity of several enzymes, including caspases and proteases. These enzymes play important roles in a variety of cellular processes, including apoptosis and inflammation. By inhibiting these enzymes, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol can modulate the immune response, inhibit cancer cell growth, and protect neurons from damage.
Biochemical and Physiological Effects
5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have a variety of biochemical and physiological effects, including the inhibition of caspases and proteases, the modulation of the immune response, the inhibition of cancer cell growth, and the protection of neurons from damage. These effects make 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol a promising candidate for further investigation in a variety of scientific fields.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol in lab experiments is its ability to selectively inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol is its potential toxicity, which must be carefully monitored in any experiments involving living cells or organisms.

Future Directions

There are several potential future directions for research involving 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. One area of focus could be the development of more specific and potent inhibitors of caspases and proteases, based on the structure of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol. Another area of focus could be the investigation of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol as a potential treatment for autoimmune diseases, cancer, and neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol and its potential interactions with other compounds and pathways in the body.
Conclusion
In conclusion, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, also known as 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, is a promising compound for scientific research due to its ability to selectively inhibit specific enzymes and its potential applications in immunology, oncology, and neurology. Further research is needed to fully understand the mechanisms of action and potential applications of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol, but its unique structure and biochemical effects make it a promising candidate for future investigation.

Synthesis Methods

The synthesis of 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol involves several steps, including the condensation of 3-hydroxypropanal with isoxazole-5-carboxylic acid, followed by the addition of 8-azaspiro[4.5]decane-7,9-dione and subsequent reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been studied for its potential applications in a variety of scientific fields, including immunology, oncology, and neurology. In immunology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to inhibit the activity of several enzymes involved in the immune response, making it a potential therapeutic target for autoimmune diseases. In oncology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been investigated for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancers. In neurology, 5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[3-(1-oxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c17-12-10-11(20-15-12)2-3-13(18)16-7-5-14(6-8-16)4-1-9-19-14/h10H,1-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGWTHGXRCQUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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